Octadeca-9,13-dienoic acid, commonly known as a conjugated fatty acid, is a long-chain unsaturated fatty acid characterized by the presence of two double bonds located at the 9th and 13th carbon atoms of its carbon chain. This compound is part of a larger family of fatty acids that exhibit various biological activities and potential health benefits.
Octadeca-9,13-dienoic acid can be derived from several natural sources, including certain plant oils and animal fats. It is often found in smaller quantities in foods rich in polyunsaturated fatty acids. Additionally, its structural isomers can be synthesized through various chemical methods.
This compound falls under the category of fatty acids and is specifically classified as an unsaturated fatty acid due to the presence of double bonds. It is also categorized as a conjugated fatty acid due to the specific configuration of its double bonds.
The synthesis of octadeca-9,13-dienoic acid can be achieved through several methods, including:
For instance, one method involves using copper-catalyzed couplings to synthesize trans bromo precursors, which are then converted into octadeca-9,13-dienoic acid through nitrile derivatives. This method has been noted for yielding high-purity products suitable for metabolic studies .
The molecular structure of octadeca-9,13-dienoic acid consists of a long hydrocarbon chain with two double bonds located at positions 9 and 13. Its chemical formula is .
Octadeca-9,13-dienoic acid participates in several chemical reactions typical for unsaturated fatty acids:
The reactions involving octadeca-9,13-dienoic acid often require specific conditions such as temperature control and catalysts to achieve desired yields and minimize side products .
The biological mechanism of action for octadeca-9,13-dienoic acid primarily involves its role in cellular metabolism and signaling pathways. It influences lipid metabolism and has been shown to modulate inflammatory responses.
Research indicates that this compound may affect gene expression related to lipid metabolism and inflammation through pathways involving peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors .
Relevant analyses indicate that these properties play a crucial role in determining its behavior in biological systems and industrial applications .
Octadeca-9,13-dienoic acid has several applications in scientific research:
Systematic Nomenclature:The compound is designated as octadeca-9,13-dienoic acid under IUPAC rules, indicating an 18-carbon chain (octadeca-) with cis double bonds at carbons 9-10 and 13-14. Its lipid number, C18:2 Δ9,13, distinguishes it from common dietary dienoic acids like linoleic acid (C18:2 Δ9,12) [1] [9]. Alternative naming includes 9Z,13-octadecadienoic acid, emphasizing cis geometry, though stereochemical variants (e.g., trans isomers) may exist in processed lipids [4].
Structural Features:
Physicochemical Properties:The non-conjugated system results in higher oxidation stability than CLA but lower than monounsaturated fatty acids like oleic acid. Its melting point (-5°C to -12°C) and solubility profile align with long-chain PUFAs, rendering it insoluble in water but soluble in organic solvents [4] [9].
Table 1: Structural Comparison of Octadeca-9,13-dienoic Acid with Common C18:2 Isomers
Compound | Double Bond Positions | Conjugation | Biochemical Role |
---|---|---|---|
Octadeca-9,13-dienoic acid | Δ⁹, Δ¹³ | Non-conjugated | Putative signaling metabolite |
Linoleic acid | Δ⁹, Δ¹² | Non-conjugated | Essential fatty acid; prostaglandin precursor |
Conjugated linoleic acid | Δ⁹, Δ¹¹ | Conjugated | PPAR agonist; anti-inflammatory |
Early Identification:The compound was first characterized in the 1960s during studies on PUFA biosynthesis. Early investigations revealed its formation from cis-2-octenoic acid elongation in plant and microbial systems, contrasting with the dominant Δ12-desaturase pathway for linoleic acid [5]. Initial isolation relied on silver-ion thin-layer chromatography (Ag-TLC) to separate it from Δ9,12 isomers [7].
Analytical Evolution:
Key Milestones:
Table 2: Historical Timeline of Key Discoveries
Year | Discovery | Methodology | Significance |
---|---|---|---|
1961 | Biosynthetic pathway from cis-2-octenoic acid | Radiolabeled precursors | Revealed alternative to Δ12-desaturation |
1985 | Isolation from dehydrated castor oil | Ag⁺-TLC; GC-MS | Industrial source identification |
2022 | Anti-inflammatory 13-oxo-ODE derived from Δ9,13 | LC-MS/MS; NMR | Biological relevance in macrophage signaling |
Metabolic Constraints:The Δ9,13 configuration hinders enzymatic processing by Δ6-desaturase, which typically acts on Δ9,12 systems to produce γ-linolenic acid. Consequently, octadeca-9,13-dienoic acid may undergo alternative fates:
Biological Activity:
Analytical Challenges:Positional isomers co-elute in standard GC and HPLC. Advanced techniques are required for resolution:
Table 3: Analytical Techniques for Isomer Resolution
Technique | Resolution Basis | Δ9,13 Diagnostic Feature |
---|---|---|
Ag⁺-HPLC | Silver-ion-double bond affinity | Elution after Δ9,12, before Δ9,11 |
¹³C-NMR | Carbon electronic environment | δ 29.7 ppm (C12); absent in Δ9,12 |
CID-MS/MS (HRMS) | Carbon chain fragmentation patterns | m/z 180.1 (C1–C9⁺) and 98.1 (C13–C18⁺) |
Biochemical Significance:The Δ9,13 isomer’s non-canonical structure enables unique protein interactions. Computational modeling suggests it binds PPARγ with lower affinity than 13(S)-HODE but may serve as a reservoir for electrophilic derivatives that activate Keap1-Nrf2 antioxidant pathways [3] [4]. Its occurrence in halophytes (e.g., Salicornia) implies roles in membrane fluidity under osmotic stress, though mechanistic studies remain sparse [3].
Concluding Remarks
Octadeca-9,13-dienoic acid exemplifies how subtle structural variations—here, the Δ9,13 double bond positioning—dictate divergent metabolic fates, physicochemical behaviors, and biological activities compared to conventional PUFAs. Ongoing advances in analytical lipidomics will clarify its contributions to redox signaling and inflammation resolution.
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